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Compound of Interest

Compound Name: 6-Bromo-2-chloronicotinic acid

Cat. No.: B1521761

Introduction: The Strategic Value of Halogenated
Nicotinic Acids

Halogenated pyridine scaffolds are privileged structures in drug discovery and agrochemical
development. The specific placement of halogen atoms and other functional groups on the
pyridine ring provides chemists with precise control over a molecule's steric and electronic
properties, profoundly influencing its biological activity, metabolic stability, and pharmacokinetic
profile.

6-Bromo-2-chloronicotinic acid (IUPAC: 6-bromo-2-chloropyridine-3-carboxylic acid) is a
trifunctional synthetic intermediate of significant interest. It features three distinct reactive sites:
a carboxylic acid amenable to amide bond formation, a chloro group at the 2-position
susceptible to nucleophilic aromatic substitution (SNAr), and a bromo group at the 6-position,
which is a prime handle for transition-metal-catalyzed cross-coupling reactions. This orthogonal
reactivity makes it an exceptionally versatile platform for constructing complex molecular
architectures and performing lead optimization in discovery programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective
use in synthesis and formulation.

Chemical Structure and Nomenclature
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The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions.
o [UPAC Name: 6-bromo-2-chloropyridine-3-carboxylic acid[1][2]

e« Common Name: 6-Bromo-2-chloronicotinic acid

« CAS Number: 1060815-67-9[1][3]

Caption: Chemical structure of 6-bromo-2-chloronicotinic acid.

Physicochemical Data Summary

The key properties of 6-Bromo-2-chloronicotinic acid are summarized in the table below for
quick reference.

Property Value Source(s)
CAS Number 1060815-67-9 [3]
Molecular Formula CeH3BrCINO2 [3114]
Molecular Weight 236.45 g/mol [3]
Appearance Solid

SMILES OC(=0)cilccc(Br)nclCl [2]
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Store in a dry, cool, well-
N ventilated place under an inert
Storage Conditions [1][5]
atmosphere. Recommended

temperature: 2-8°C.

Spectroscopic Profile for Structural Verification

Confirmation of the chemical structure is achieved through a combination of spectroscopic
methods. Below are the expected spectral characteristics for 6-Bromo-2-chloronicotinic acid.
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e 1H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region,
corresponding to the two protons on the pyridine ring. These would appear as two doublets,
with coupling constants characteristic of ortho-coupling.

e 13C NMR: The carbon NMR spectrum should display six distinct signals for the six carbons of
the pyridine ring and the carboxyl group.

e Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band
for the carbonyl (C=0) stretch of the carboxylic acid, typically found around 1700 cm~1. A
broad O-H stretch from the carboxylic acid will also be present.

e Mass Spectrometry (MS): The mass spectrum is highly characteristic due to the isotopic
patterns of bromine (“°Br/8!Br, ~1:1 ratio) and chlorine (3>CI/3’Cl, ~3:1 ratio). The molecular
ion peak (M*) will appear as a cluster of peaks reflecting these isotopic distributions,
providing definitive confirmation of the elemental composition. Spectroscopic data for this
compound can be found in databases such as ChemicalBook.[6]

Proposed Synthesis and Mechanistic Rationale

While various methods exist for synthesizing halogenated nicotinic acids, a direct, published
protocol for 6-Bromo-2-chloronicotinic acid is not readily available. Therefore, a robust and
mechanistically sound synthetic route is proposed below, based on established transformations
in pyridine chemistry.

Causality of Experimental Design: The chosen strategy aims to install the functional groups in a
sequence that leverages their directing effects and chemical stability. Starting with a
commercially available, simpler precursor like 2-chloro-5-methylpyridine allows for a controlled,
step-wise functionalization. The oxidation of the methyl group is a reliable method to form the
carboxylic acid. Subsequent bromination is often challenging on an electron-deficient ring but
can be facilitated by an N-oxide intermediate, which activates the 6-position towards
electrophilic attack.

Proposed Synthetic Workflow
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Caption: Proposed multi-step synthesis of 6-Bromo-2-chloronicotinic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, self-validating workflow. Each step includes purification and
characterization to ensure the integrity of the intermediate before proceeding.

Step 1: Oxidation of 2-Chloro-5-methylpyridine to 6-Chloronicotinic Acid

¢ Reaction Setup: To a solution of 2-chloro-5-methylpyridine in an appropriate solvent (e.g.,
chlorobenzene), add a catalytic amount of cobalt(ll) acetate.[7]

o Oxidation: Heat the reaction mixture to 60—-120°C and bubble oxygen gas through the
solution for 2—8 hours.[7] Monitor the reaction progress by Thin Layer Chromatography
(TLC) or High-Performance Liquid Chromatography (HPLC).

» Workup and Isolation: Upon completion, cool the reaction mixture. The crude product, which
precipitates, can be collected by filtration.

 Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water)
to yield pure 6-chloronicotinic acid.

 Validation: Confirm the structure of the product using *H NMR, IR, and MS, and verify its
purity by melting point analysis and HPLC.

Step 2: N-Oxidation and Bromination

¢ N-Oxidation: Dissolve the 6-chloronicotinic acid from Step 1 in acetic acid. Add hydrogen
peroxide and heat the mixture. This converts the pyridine nitrogen to an N-oxide, which is
crucial for activating the ring for the subsequent step.
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e Bromination: To the N-oxide solution, add oleum (fuming sulfuric acid) followed by the slow
addition of elemental bromine (Brz2). The N-oxide group activates the 6-position (para to the
nitrogen), facilitating electrophilic bromination.

o Workup: Carefully quench the reaction mixture by pouring it onto ice, followed by
neutralization to precipitate the crude 6-bromo-2-chloronicotinic acid N-oxide.

 Purification & Validation: Collect the solid by filtration, wash thoroughly, and dry. Characterize
the intermediate to confirm successful bromination without loss of the N-oxide.

Step 3: Deoxygenation to Yield Final Product

Reduction: Suspend the N-oxide from Step 2 in a solvent like chloroform or toluene. Add a
reducing agent such as phosphorus trichloride (PCIs) or triphenylphosphine (PPhs) portion-
wise at a controlled temperature.

Workup: After the reaction is complete (monitored by TLC), wash the reaction mixture with
water and brine. Dry the organic layer over anhydrous sodium sulfate.

Final Purification: Remove the solvent under reduced pressure. Purify the resulting crude
solid by recrystallization or column chromatography to obtain the final product, 6-Bromo-2-
chloronicotinic acid.

Final Validation: Perform a full suite of characterization (*H NMR, 3C NMR, MS, IR,
elemental analysis) to confirm the structure and establish the final purity (>98% for research
applications).

Applications in Research and Drug Development

The synthetic utility of 6-Bromo-2-chloronicotinic acid stems from the differential reactivity of
its three functional groups, making it a powerful scaffold for building molecular diversity.

A Trifunctional Synthetic Hub

o Carboxylic Acid: Serves as a classic handle for forming amides, esters, and other
derivatives, which is fundamental for probing structure-activity relationships (SAR) by
modifying interactions with biological targets.
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» 2-Chloro Position: This position is activated towards nucleophilic aromatic substitution
(SNAr). It can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to
introduce diverse substituents.

e 6-Bromo Position: The C-Br bond is an ideal site for transition-metal-catalyzed cross-
coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for
the efficient formation of C-C, C-N, and C-O bonds, enabling the connection of complex aryl,
heteroaryl, or alkyl groups.

Potential in Medicinal Chemistry and Agrochemicals

Halogenated nicotinic acid derivatives are integral to many active pharmaceutical ingredients
(APIs) and agrochemicals.[8][9] Compounds like 2-chloronicotinic acid are used to synthesize
drugs with anti-inflammatory and antimicrobial properties, as well as herbicides.[10][11] By
extension, 6-Bromo-2-chloronicotinic acid is a strategic starting material for:

» Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase
inhibitors.

e GPCR Ligands: Functionalized pyridines are frequently used to target G-protein coupled
receptors.

» Novel Herbicides and Fungicides: The scaffold can be elaborated to develop new
agrochemicals with improved efficacy and safety profiles.[11]

Safety and Handling

Proper handling is essential when working with this chemical.

e GHS Classification: The compound is classified with the GHSO07 pictogram (Warning).
Hazard statements include H302 (Harmful if swallowed).

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with
side-shields, chemical-resistant gloves, and a lab coat.[1][12]

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation
and inhalation.[1][12]
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o Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from
incompatible materials.[1]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Conclusion

6-Bromo-2-chloronicotinic acid is a high-value, versatile chemical intermediate for advanced
scientific research. Its well-defined structure, characterized by three orthogonally reactive
functional groups, provides a robust platform for the synthesis of complex molecules. This
guide has provided a detailed overview of its chemical properties, a logical and robust
proposed synthetic route, and its potential applications, offering researchers and developers
the foundational knowledge required to leverage this powerful building block in their discovery
and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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